4-羟基异亮氨酸

描述

科学研究应用

4-Hydroxyisoleucine has a wide range of scientific research applications:

作用机制

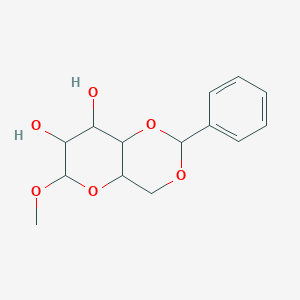

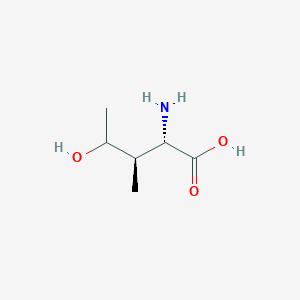

4-Hydroxyisoleucine (4-HIL), also known as (2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid, is a non-protein amino acid found in fenugreek seeds . It has been recognized for its potential therapeutic effects, particularly in the management of type 2 diabetes mellitus (T2DM) .

Target of Action

The primary targets of 4-HIL are the islets of Langerhans in both rats and humans . These islets are clusters of cells in the pancreas that produce hormones, including insulin. 4-HIL also targets macrophages, immune cells that can accumulate in organs affected by insulin, leading to chronic inflammation and insulin resistance .

Mode of Action

4-HIL increases glucose-induced insulin release through a direct effect on isolated islets of Langerhans . This effect is strictly glucose-dependent, meaning it only occurs at supranormal concentrations of glucose . In addition, 4-HIL enhances insulin sensitivity .

Biochemical Pathways

4-HIL is involved in the glucose-lowering effect of fenugreek seeds . It decreases glucose levels, hepatic glucose production, glucose/insulin ratios, and indicators of hepatic damage . It also increases the utilization of glucose and levels of high-density lipoprotein cholesterol .

Pharmacokinetics

The pharmacokinetics of 4-HIL have been studied using ultra-performance liquid chromatography-tandem mass spectrometry . It has satisfactory cell permeability and may have central nervous system effects due to blood-brain barrier permeation . There is a very slight probability of 4-HIL being a CYP2C9 substrate .

Result of Action

The action of 4-HIL results in increased insulin secretion, lowered fasting blood glucose, 2-h postprandial plasma glucose, and glycated hemoglobin . It also corrects dyslipidemia and improves renal function . In obesity, 4-HIL reduces inflammation and regulates the state of M1/M2 macrophages .

Action Environment

The action of 4-HIL is influenced by environmental factors. For instance, the compound’s insulinotropic activity might account for fenugreek seeds’ antidiabetic properties .

生化分析

Biochemical Properties

4-Hydroxyisoleucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase glucose-induced insulin release . This insulinotropic effect of 4-Hydroxyisoleucine is observed in a glucose concentration-dependent manner .

Cellular Effects

4-Hydroxyisoleucine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to increase insulin sensitivity and reduce inflammation in obesity-related insulin resistance by regulating the state of M1/M2 macrophages .

Molecular Mechanism

The molecular mechanism of 4-Hydroxyisoleucine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action is related to increased Akt phosphorylation and reduced activation of Jun N-terminal kinase (JNK)1/2, extracellular signal-regulated kinase (ERK)1/2, p38 mitogen-activated protein kinase (MAPK), and nuclear factor (NF)-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxyisoleucine change over time. It has been observed that the production of 4-Hydroxyisoleucine can be increased significantly through programming adaptive laboratory evolution .

Dosage Effects in Animal Models

The effects of 4-Hydroxyisoleucine vary with different dosages in animal models. For instance, it has been found to reduce weight gain, liver steatosis, and dyslipidemia, and increase systemic insulin sensitivity in mice when administered at a certain dosage .

Metabolic Pathways

4-Hydroxyisoleucine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found to stimulate insulin secretion, reduce blood sugar, and control cholesterol synthesis .

Subcellular Localization

It is known, however, that 4-Hydroxyisoleucine can influence various cellular processes, suggesting that it may interact with multiple cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxyisoleucine can be synthesized through various methods. One of the primary synthetic routes involves the fermentation process using the l-isoleucine dioxygenase gene isolated from Bacillus thuringiensis . This method has been shown to yield a higher quantity of 4-Hydroxyisoleucine compared to conventional methods, achieving up to 82% yield .

Another method involves the multi-stage counter-current extraction from fenugreek seeds. This process optimizes factors to prepare an extract with high pharmacological strength, achieving a concentration of up to 1.28 mg/mL . The extraction yield shows that more than 82.5% of 4-Hydroxyisoleucine can be recovered .

Industrial Production Methods

Industrial production of 4-Hydroxyisoleucine primarily relies on fermentation techniques due to their efficiency and higher yield . The process involves the isolation and utilization of specific genes from microorganisms to enhance the production of the compound . This method is preferred over traditional extraction methods due to its scalability and cost-effectiveness.

化学反应分析

Types of Reactions

4-Hydroxyisoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 4-Hydroxyisoleucine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in the reduction of 4-Hydroxyisoleucine.

Substitution: Various nucleophiles can be used in substitution reactions to replace specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of keto derivatives, while reduction can yield alcohol derivatives. Substitution reactions can result in a variety of modified amino acids with different functional groups.

相似化合物的比较

4-Hydroxyisoleucine is unique compared to other similar compounds due to its specific effects on insulin secretion and glucose metabolism. Similar compounds include:

属性

CAS 编号 |

781658-23-9 |

|---|---|

分子式 |

C6H13NO3 |

分子量 |

147.17 g/mol |

IUPAC 名称 |

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3?,4?,5-/m0/s1 |

InChI 键 |

OSCCDBFHNMXNME-YCXLAJEKSA-N |

SMILES |

CC(C(C)O)C(C(=O)O)N |

手性 SMILES |

CC([C@@H](C(=O)O)N)C(C)O |

规范 SMILES |

CC(C(C)O)C(C(=O)O)N |

Pictograms |

Irritant |

同义词 |

2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid; (2S,3R,4S)-4-Hydroxyisoleucine Major Isomer and (2R,3R,4S)-4-Hydroxyisoleucine Minor Isomer |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-hydroxyisoleucine a potential therapeutic agent for diabetes?

A1: 4-hydroxyisoleucine demonstrates promising anti-diabetic properties through multiple mechanisms. It stimulates glucose-dependent insulin secretion directly impacting pancreatic islets [, ]. Additionally, it reduces insulin resistance in muscle and/or liver by activating the insulin receptor substrate-associated phosphoinositide 3-kinase activity []. This dual action makes it a potential candidate for addressing both insulin secretion and sensitivity issues related to diabetes.

Q2: How does 4-hydroxyisoleucine impact glucose uptake in cells?

A2: Studies using BRIN-BD11 cells, a non-insulin-responsive pancreatic beta cell model, showed that 4-hydroxyisoleucine increases glucose uptake []. This effect is directly correlated with glucose concentration, being more pronounced at higher glucose levels []. The mechanism appears to involve new protein synthesis and is strongly dependent on GLUT1 activity, suggesting utilization of the basal glucose consumption pathway [].

Q3: What is the role of mitochondria in the mechanism of action of 4-hydroxyisoleucine?

A3: Research suggests a strong dependence of 4-hydroxyisoleucine activity on mitochondrial respiration []. Real-time monitoring of cell metabolism revealed that it significantly upregulates glycolysis, unlike its structural analog isoleucine []. This, along with the observed effects of mitochondrial calcium signaling and pyruvate carrier inhibition, highlights the crucial role of mitochondria in the compound's mechanism of action [].

Q4: What is the molecular formula and weight of 4-hydroxyisoleucine?

A4: While the provided texts don't explicitly state the molecular formula and weight, they repeatedly refer to it as an "amino acid" [, , , , ]. Based on its structure and name, we can deduce:

Q5: Does 4-hydroxyisoleucine possess any catalytic properties?

A5: The provided research focuses primarily on the therapeutic potential of 4-hydroxyisoleucine, particularly its anti-diabetic properties. There is no mention of it being used as a catalyst or possessing any catalytic activity.

Q6: Have computational methods been used to study 4-hydroxyisoleucine?

A8: Yes, computational studies have been conducted on 4-hydroxyisoleucine. One study used ADMETLab 2.0 to predict its drug-related properties, including physicochemical properties, permeability, and potential toxicity []. Additionally, Density Functional Theory (DFT) calculations provided further support for the findings from drug-like property predictions [].

Q7: What evidence supports the anti-diabetic effects of 4-hydroxyisoleucine?

A7: Numerous studies using both in vitro and in vivo models provide evidence for the anti-diabetic effects of 4-hydroxyisoleucine:

- In vitro: It stimulates glucose-induced insulin release in isolated islets of Langerhans from rats and humans [].

- Animal Models:

- Reduces blood glucose levels in streptozotocin-induced type 1 diabetic rats [].

- Improves glucose and lipid metabolism in diet-induced obese mice [].

- Decreases elevated plasma triglyceride and total cholesterol levels in a hamster model of diabetes [].

- Exhibits anti-hyperglycaemic and anti-dyslipidemic properties in db/db mice, a model of type II diabetes [].

Q8: How is 4-hydroxyisoleucine typically quantified in various matrices?

A8: Several analytical methods have been developed and validated for the quantification of 4-hydroxyisoleucine. These methods include:

- HPLC-ELSD (Evaporative Light Scattering Detector): This method provides a simple and rapid approach for determining 4-hydroxyisoleucine content in fenugreek seeds [].

- HPLC with Pre-column Derivatization: This technique, employing derivatization with ophthalaldehyde, offers a sensitive and accurate way to measure 4-hydroxyisoleucine content [].

- HPTLC-Scanner Densitometry: This method allows for simultaneous analysis of trigonelline and 4-hydroxyisoleucine in fenugreek seeds, providing a comprehensive assessment of bioactive compounds [].

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and reliable method allows for accurate quantification of 4-hydroxyisoleucine in biological samples, such as plasma [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE](/img/structure/B15488.png)

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)